3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one
Description
This compound is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with 7,8-dihydroxy groups, a 4-methyl group, and a 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl] side chain. The coumarin scaffold is well-documented for its diverse biological activities, including antioxidant, anticoagulant, and anti-inflammatory properties .
Properties
Molecular Formula |
C24H25NO5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C24H25NO5/c1-15-18-7-8-20(26)22(28)23(18)30-24(29)19(15)14-21(27)25-11-9-17(10-12-25)13-16-5-3-2-4-6-16/h2-8,17,26,28H,9-14H2,1H3 |
InChI Key |
FTHQXXQYJVVVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor and control the synthesis process .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 7,8-dihydroxy substitution on the coumarin ring enables characteristic phenolic reactions:
O-Alkylation and Acylation
Hydroxyl groups undergo alkylation with alkyl halides or acylation with acid chlorides under mild conditions:
For example, treatment with ethyl chloroacetate in acetone with K₂CO₃ produces a stable ether linkage at the 7-position .
Coumarin Core Modifications
The 4-methylchromen-2-one system participates in electrophilic and nucleophilic reactions:
Nitration
Nitration occurs selectively at the C-6 position under mixed acid conditions:
| Nitrating Agent | Temperature | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 6-Nitro derivative | >95% C-6 |
The electron-donating 7,8-dihydroxy groups direct nitration to the C-6 position .
Mannich Reaction
The coumarin core undergoes Mannich reactions with secondary amines and formaldehyde:
| Amine Component | Solvent | Product | Application | Source |
|---|---|---|---|---|
| Glycine | Ethanol | 7,8-Di-O-(aminomethyl) derivative | Biological probes |
This reaction introduces aminoalkyl groups, enhancing water solubility .
Piperidinyl-Acetamide Side Chain Reactions
The 2-(4-benzylpiperidinyl)-2-oxoethyl group shows distinct reactivity:
Amide Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:
| Conditions | Product | Rate (k, h⁻¹) | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-(Piperidinyl)acetic acid | 0.12 | |
| 2M NaOH, 60°C, 12h | Same as above | 0.09 |
Hydrolysis rates depend on steric hindrance from the 4-benzyl group.
N-Alkylation
The piperidine nitrogen undergoes alkylation with alkyl halides:
| Alkylating Agent | Base | Solvent | Product Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | 78% |
N-Alkylation modifies the lipophilicity and receptor-binding properties .
Multi-Component Reactions
The compound participates in three-component reactions due to its dual reactivity:
| Components | Conditions | Product Class | Yield | Source |
|---|---|---|---|---|
| DMAD + 4-nitrobenzaldehyde | NEt₃, THF, 25°C | But-2-ene dioate derivatives | 38–60% |
Mechanistic studies indicate initial deprotonation of hydroxyl groups by NEt₃, followed by Michael addition to dialkyl acetylenedicarboxylates .
Catalytic Transformations
Palladium-catalyzed coupling reactions enable π-system extensions:
| Reaction Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 7-Bromo derivative | 7-Aryl derivatives | 45–72% |
Bromination at C-7 (using NBS) precedes cross-coupling with aryl boronic acids .
Stability Considerations
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH 1.0, 37°C | Lactone ring opening | 3.2 h | |
| UV light (254 nm) | [2+2] Cycloaddition | 48 h |
Stabilization requires buffered formulations (pH 4–6) and light-protected packaging.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases. A study highlighted the synthesis of various chromenone derivatives that demonstrated enhanced antioxidant activity compared to standard compounds .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a series of related compounds were synthesized and evaluated for their antimicrobial activities, revealing that certain modifications significantly enhance efficacy against specific pathogens .
Neuroprotective Effects
The neuroprotective potential of this compound is noteworthy. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have indicated that related piperidine derivatives can inhibit monoamine transporters, suggesting a mechanism for their neuroprotective effects .
Synthesis via Pechmann Condensation
A common synthetic route for producing chromenone derivatives involves the Pechmann condensation method. This reaction typically yields high purity and good yields of the desired products, making it a preferred method in laboratory settings .
O-Sulfonylation Reactions
Recent advancements have introduced O-sulfonylation reactions as an effective means to modify chromenone structures, enhancing their biological activity. This method allows for regioselective modifications that can significantly alter the pharmacological profile of the compounds .
Case Studies
Mechanism of Action
The mechanism of action of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring and chromenone core play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one
- Structural Differences :
- The benzimidazole-piperidine group replaces the benzyl-piperidine group in the target compound.
- A 7-methoxy group replaces the 7,8-dihydroxy substitutions.
- Physicochemical Properties: Property Target Compound Benzimidazole Derivative Molecular Formula C₂₄H₂₅NO₆ (estimated) C₂₆H₂₇N₃O₄ Molecular Weight ~447.5 g/mol 445.51 g/mol LogP (Lipophilicity) ~2.5 (estimated) 3.89 Boiling Point Not reported 757.5°C Functional Implications:
- The benzimidazole group in the analog may enhance DNA intercalation or kinase inhibition, whereas the methoxy group reduces polarity, increasing blood-brain barrier permeability compared to the dihydroxy substitutions in the target compound .
7-Hydroxy-8-O-β-D-Glucopyranosyl-2H-chromen-2-one
- Structural Differences: A glucopyranosyl group at position 8 replaces the benzyl-piperidinyl-oxoethyl side chain. Retains the 7-hydroxy group but lacks the 4-methyl substitution.
- Physicochemical Properties :
- Water Solubility : Enhanced due to glycosylation, contrasting with the hydrophobic benzyl-piperidine side chain in the target compound .
- Biological Activity : Glycosylation typically improves bioavailability and reduces toxicity, making this derivative more suitable for oral administration compared to the target compound .
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
- Structural Differences :
- A triazole-hydroxymethyl group replaces the benzyl-piperidinyl-oxoethyl side chain.
- Contains 6,8-dimethyl substitutions instead of 7,8-dihydroxy groups.
Research Findings and Implications
- Target Compound: The 7,8-dihydroxy groups may confer superior antioxidant activity compared to methoxy or glycosylated analogs .
- Comparative Advantages :
Biological Activity
The compound 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one , a derivative of the chromene family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a chromenone core with hydroxyl and piperidine substitutions that contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting tubulin polymerization and triggering caspase pathways .
Table 1: Anticancer Activity of Chromene Derivatives
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Afifi et al. (2017) | HT29 (Colon) | 15.5 | Caspase activation |
| Luque-Agudo et al. (2019) | B16-F10 (Melanoma) | 12.3 | Tubulin disruption |
| Elshaflu et al. (2018) | Hep G2 (Liver) | 20.0 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, likely due to the interaction of the chromene scaffold with microbial membranes .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
The piperidine moiety in the compound suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that similar compounds can inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Tubulin Interaction : Disruption of microtubule formation, affecting cell division.
- Enzyme Inhibition : Inhibition of acetylcholinesterase contributes to increased acetylcholine levels in synapses.
Study on Anticancer Properties
A notable study conducted by Elnaggar et al. (2019) investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent.
Study on Neuroprotection
Research published in MDPI explored the neuroprotective effects of related chromene derivatives, showing significant inhibition of acetylcholinesterase activity and improvement in cognitive functions in animal models .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodology : The compound's synthesis involves coupling a chromenone core with a piperidine derivative. A typical route includes:
Alkylation : Reacting 7,8-dihydroxy-4-methylchromen-2-one with a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl halide in anhydrous dichloromethane (DCM) under basic conditions (e.g., NaOH) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Critical Factors :
- Solvent choice : DCM ensures solubility of intermediates.
- Base selection : NaOH vs. KOH affects reaction rate and byproduct formation.
- Temperature : Room temperature minimizes decomposition of sensitive hydroxyl groups.
- Yield Optimization Table :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH | DCM | 25 | 62 |
| KOH | THF | 40 | 55 |
| NaHCO₃ | DCM | 25 | 48 |
Q. How is the compound characterized, and which analytical methods validate its structural integrity?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for purity analysis .
- NMR : ¹H NMR (DMSO-d₆) confirms the presence of aromatic protons (δ 6.8–7.4 ppm), piperidine methylene (δ 3.2–3.6 ppm), and hydroxyl groups (δ 9.2–10.1 ppm).
- MS : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 464.18 .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodology :
- pH Sensitivity : The catechol (7,8-dihydroxy) moiety oxidizes at pH > 6. Store solutions at pH 4.6 (acetic acid buffer) to prevent degradation .
- Light Protection : Chromenone derivatives are light-sensitive; use amber vials for storage .
- Temperature : Long-term stability requires storage at –20°C under nitrogen .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Enzyme Assays : Test inhibition of tyrosine kinases or oxidoreductases (e.g., IC₅₀ determination via fluorometric assays).
- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?
- Methodology :
- Prodrug Design : Acetylate hydroxyl groups to improve membrane permeability, with enzymatic hydrolysis restoring activity in vivo.
- Piperidine Substitution : Replace 4-benzyl with bulkier groups (e.g., 4-cyclohexyl) to modulate lipophilicity (logP) and CNS penetration .
- SAR Table :
| R Group (Piperidine) | logP | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|---|
| 4-Benzyl | 3.2 | 0.12 | 45 |
| 4-Cyclohexyl | 4.1 | 0.08 | 38 |
| 4-Phenyl | 3.8 | 0.10 | 52 |
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Purity : Confirm purity (>98% via HPLC) to exclude confounding byproducts .
- Data Reconciliation Example :
- Study A reports IC₅₀ = 45 nM (pH 7.4), while Study B finds IC₅₀ = 120 nM (pH 6.8). Adjust for pH-dependent catechol oxidation .
Q. What strategies optimize selectivity for target enzymes over structurally related off-targets?
- Methodology :
- Molecular Docking : Identify key hydrogen bonds between the chromenone core and kinase ATP-binding pockets.
- Selective Methylation : Introduce a 4-methyl group to sterically block off-target interactions .
- Selectivity Index Table :
| Target Kinase | Inhibition (%) | Off-Target Kinase | Inhibition (%) |
|---|---|---|---|
| EGFR | 92 | Src | 15 |
| VEGFR2 | 88 | PDGFR | 22 |
Q. Which advanced chromatographic methods resolve co-eluting impurities during purity analysis?
- Methodology :
- HPLC Gradient Optimization : Increase methanol from 65% to 80% over 20 minutes to separate degradation products .
- UPLC-MS Coupling : Use sub-2µm particles for higher resolution (e.g., 1.7 µm C18 column) .
Q. How do oxidative degradation pathways impact the compound’s pharmacokinetic profile?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
